5-Chloro-2-methoxy-3-nitrobenzoic acid

Description

BenchChem offers high-quality 5-Chloro-2-methoxy-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-methoxy-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-methoxy-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5/c1-15-7-5(8(11)12)2-4(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPVOSZKWOIXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301282884 | |

| Record name | 5-Chloro-2-methoxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89894-14-4 | |

| Record name | 5-Chloro-2-methoxy-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89894-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methoxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

An In-Depth Technical Guide to 5-Chloro-2-methoxy-3-nitrobenzoic Acid for Advanced Research and Development

5-Chloro-2-methoxy-3-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical intermediate in the synthesis of complex organic molecules. Its strategic substitution pattern—featuring a carboxylic acid, a nitro group, a chloro atom, and a methoxy group—provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's properties, synthesis, reactivity, and applications. The inherent functionalities make it a valuable scaffold, particularly in the development of novel agrochemicals and pharmaceuticals where precise substitution patterns on an aromatic ring are paramount for biological activity.[1]

Section 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The structural arrangement of electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups, in conjunction with the carboxylic acid moiety, dictates the molecule's reactivity, solubility, and other physical characteristics.

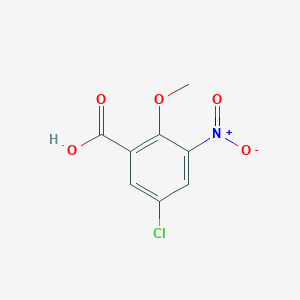

Chemical Structure

Caption: 2D structure of 5-Chloro-2-methoxy-3-nitrobenzoic acid.

Property Data Summary

The following table summarizes the key identifiers and physical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 89894-14-4 | [1] |

| Molecular Formula | C₈H₆ClNO₅ | [2] |

| Molecular Weight | 231.59 g/mol | [2] |

| Physical Form | Solid | |

| InChI Key | BNPVOSZKWOIXHK-UHFFFAOYSA-N | |

| SMILES String | ClC1=CC(=O)=C(OC)C(C(O)=O)=C1 | |

| Boiling Point | 408.20 °C (Predicted) | [2][3] |

| Flash Point | 200.60 °C (Predicted) | [2][3] |

| Storage Temperature | 2-8°C, dry | [1] |

Section 2: Synthesis and Manufacturing Insights

The synthesis of 5-Chloro-2-methoxy-3-nitrobenzoic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. While proprietary industrial methods may vary, a common laboratory-scale approach involves the strategic introduction of the nitro group onto a pre-functionalized benzoic acid derivative.

Synthetic Workflow Overview

The causality behind the chosen synthetic route is based on the directing effects of the substituents on the aromatic ring. The methoxy group is an ortho-, para-director, while the carboxylic acid and chloro groups are meta-directors. Nitration of 5-chloro-2-methoxybenzoic acid is therefore expected to direct the incoming nitro group to the C3 position, influenced by the powerful activating and ortho-directing methoxy group.

Caption: A representative workflow for the synthesis of the target compound.

Experimental Protocol: Nitration of 5-Chloro-2-methoxybenzoic Acid

This protocol is a representative, self-validating procedure that includes checkpoints for reaction monitoring and purification to ensure the integrity of the final product.

-

Reactor Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 mL per gram of starting material). Cool the flask in an ice-salt bath to 0 °C.

-

Substrate Dissolution: Slowly add 5-chloro-2-methoxybenzoic acid (1 equivalent) to the cooled sulfuric acid with continuous stirring. Ensure the temperature does not rise above 10 °C. Stir until all solid has dissolved.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 mL per gram of starting material). Cool this mixture in an ice bath.

-

Controlled Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the solution of the benzoic acid derivative over 30-60 minutes. Causality: A slow, controlled addition is critical to prevent over-nitration and to manage the exothermic reaction, maintaining the internal temperature between 0 and 5 °C for optimal regioselectivity.[4]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final 5-Chloro-2-methoxy-3-nitrobenzoic acid as a solid.

-

Validation: The purity and identity of the final compound should be confirmed by analytical techniques such as melting point determination, ¹H NMR, and HPLC.

Section 3: Chemical Reactivity and Synthetic Utility

The utility of 5-Chloro-2-methoxy-3-nitrobenzoic acid stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

-

Carboxylic Acid Group: This group is the primary handle for amide bond formation via activation (e.g., to an acid chloride) followed by reaction with an amine. This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs). A related compound, N-phenethyl-5-chloro-2-methoxybenzamide, is synthesized via aminolysis of the corresponding methyl ester.[5]

-

Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an amine, which can then undergo a vast array of subsequent reactions (e.g., diazotization, acylation, reductive amination). This transformation is fundamental for introducing nitrogen-containing functionalities.

-

Aromatic Ring: The electron-withdrawing nature of the chloro, nitro, and carboxylic acid groups deactivates the ring towards electrophilic aromatic substitution. However, the chloro group can potentially be displaced via nucleophilic aromatic substitution (SₙAr) under forcing conditions, or participate in cross-coupling reactions.

Key Reaction: Reduction of the Nitro Group

The conversion of the nitro group to an aniline is a pivotal transformation, unlocking a different spectrum of reactivity.

Caption: Schematic of the nitro group reduction.

Experimental Protocol: Synthesis of 3-Amino-5-chloro-2-methoxybenzoic Acid

-

Setup: In a round-bottom flask, suspend 5-Chloro-2-methoxy-3-nitrobenzoic acid (1 equivalent) in ethanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~1-5 mol%).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically via a balloon or at a set pressure on an automated hydrogenator).

-

Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Trustworthiness: This step is crucial as residual palladium can interfere with subsequent reactions and is a common source of contamination in pharmaceutical synthesis.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 3-amino-5-chloro-2-methoxybenzoic acid, which can be used as is or purified further.

Section 4: Applications in Agrochemical and Pharmaceutical R&D

This compound is not typically an end-product but rather a high-value intermediate. Its utility is demonstrated in the synthesis of more complex molecules with specific biological functions.

-

Pharmaceutical Synthesis: As a versatile building block, it is used in the production of complex pharmaceutical compounds.[2] The presence of multiple functional groups allows for its incorporation into diverse molecular scaffolds to develop new APIs.[6] Aromatic carboxylic acids with chloro- and nitro-substitutions are of interest for their potential antimicrobial properties.[7]

-

Agrochemical Development: It serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides.[1] The specific substitution pattern is often designed to target biological pathways in weeds or fungi while having minimal impact on the desired crops.

-

Research Chemicals: In a research context, it is employed in the design of complex organic molecules where the nitro and carboxylic acid functionalities are needed for specific coupling or reduction reactions.[1]

Section 5: Safety, Handling, and Storage

Ensuring laboratory safety is non-negotiable. Based on available safety data for structurally related compounds like 5-Chloro-2-nitrobenzoic acid, appropriate precautions must be taken.[8]

Hazard Identification and Mitigation

| Hazard Statement | Precautionary Measure | Source(s) |

| Causes skin irritation | Wear protective gloves (e.g., nitrile). If on skin, wash with plenty of soap and water.[8][9] | [8][9] |

| Causes serious eye irritation | Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes.[8][9] | [8][9] |

| May cause respiratory irritation | Avoid breathing dust. Use only in a well-ventilated area or a chemical fume hood.[8][9] | [8][9] |

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.[10]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. This should be done via an approved waste disposal plant.

Section 6: Predicted Spectroscopic Data

While a definitive spectrum requires experimental acquisition, the expected spectroscopic signatures can be predicted based on the molecular structure, providing a valuable tool for quality control and reaction monitoring.

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons: Two signals would be expected in the aromatic region (~7.5-8.5 ppm). These would appear as two doublets, each integrating to 1H, due to ortho-coupling. The exact chemical shifts are influenced by the surrounding electron-withdrawing and -donating groups.

-

Methoxy Protons: A sharp singlet integrating to 3H would be expected around 3.9-4.1 ppm.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Eight distinct signals would be expected: six for the aromatic carbons, one for the methoxy carbon (~55-65 ppm), and one for the carboxyl carbon (~165-175 ppm).

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).

-

Asymmetric and symmetric N-O stretches from the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹).

-

C-O stretch from the methoxy group (~1250 cm⁻¹).

-

C-Cl stretch (~700-800 cm⁻¹).

-

Conclusion

5-Chloro-2-methoxy-3-nitrobenzoic acid is a quintessential example of a strategic molecular building block. Its value lies not in its direct application, but in its potential to be transformed into a multitude of more complex, high-value molecules. For the synthetic chemist in pharmaceutical or agrochemical R&D, a deep understanding of its properties, reactivity, and handling is essential for leveraging its full potential to drive innovation.

References

-

MySkinRecipes. 5-Chloro-2-methoxy-3-nitrobenzoic acid. [Link]

-

Luminix Health. 5-Chloro-3-methoxy-2-nitrobenzoic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 5-Methoxy-2-nitrobenzoic Acid in Advancing Chemical Synthesis. [Link]

-

MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

- Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

Carl ROTH. Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Chemsrc. 5-Chloro-2-methoxy-3-nitrobenzoic acid | CAS#:89894-14-4. [Link]

-

PubChem. 5-Chloro-2-hydroxy-3-nitrobenzoic acid | C7H4ClNO5 | CID 412078. [Link]

- Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

Sources

- 1. 5-Chloro-2-methoxy-3-nitrobenzoic acid [stage0.myskinrecipes.com]

- 2. biosynth.com [biosynth.com]

- 3. luminixhealth.com [luminixhealth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

"5-Chloro-2-methoxy-3-nitrobenzoic acid" CAS number 89894-14-4

The following technical monograph provides an in-depth analysis of 5-Chloro-2-methoxy-3-nitrobenzoic acid (CAS 89894-14-4). This guide is structured to serve researchers in medicinal chemistry and process development, focusing on the molecule's unique regiochemistry, synthesis optimization, and utility as a pharmacophore scaffold.

CAS: 89894-14-4 | Formula: C₈H₆ClNO₅ | MW: 231.59 g/mol

Executive Summary: The Regioisomer Advantage

5-Chloro-2-methoxy-3-nitrobenzoic acid represents a critical "ortho-substituted" scaffold in medicinal chemistry. While its regioisomer (the 4-nitro/4-amino variant) is the backbone of the metoclopramide/cisapride class of gastroprokinetic agents, the 3-nitro variant (CAS 89894-14-4) offers a distinct geometric vector for Structure-Activity Relationship (SAR) exploration.

By placing the nitro group (and subsequent amine) at the C3 position, this molecule allows for the synthesis of "bent" benzamides. These are increasingly vital in Fragment-Based Drug Discovery (FBDD) for targeting cryptic pockets in kinases and GPCRs where the linear 4-amino topology fails to bind.

Physicochemical & Structural Profile[1]

The molecule exhibits a highly functionalized benzene ring where steric and electronic effects compete. The ortho-methoxy group forces the carboxylic acid out of planarity, while the nitro group at C3 creates a strong electron-withdrawing pocket adjacent to the alkoxy donor.

| Property | Value / Description | Relevance |

| Appearance | Pale yellow to off-white crystalline solid | Nitro group chromophore typically imparts yellow hue. |

| Predicted pKa | ~2.1 - 2.4 (Carboxylic Acid) | The ortho-chloro and ortho-methoxy groups, combined with the meta-nitro, significantly increase acidity compared to benzoic acid (pKa 4.2). |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; suitable for oral bioavailability optimization. |

| H-Bond Donors | 1 (COOH) | Critical for initial receptor anchoring. |

| H-Bond Acceptors | 5 (COOH, NO₂, OMe) | High density of acceptors allows for rich interaction networks. |

Synthetic Routes & Process Chemistry

The synthesis of CAS 89894-14-4 is a lesson in cooperative directing effects . Direct nitration of 5-chloro-2-methoxybenzoic acid is possible but often leads to regioisomeric mixtures (3-nitro vs 6-nitro).

The superior process route utilizes 5-chlorosalicylic acid (5-chloro-2-hydroxybenzoic acid) as the starting material. The free phenol is a more potent ortho-director than the methoxy group, and it locks the nitration to the C3 position (ortho to OH, meta to COOH) with high fidelity before the methylation step.

High-Fidelity Synthesis Protocol

Phase 1: Regioselective Nitration

Objective: Install nitro group at C3 using synergistic directing effects.

-

Charge: Load 5-chloro-2-hydroxybenzoic acid (1.0 eq) into a reactor containing concentrated H₂SO₄ (5.0 vol).

-

Cool: Chill the suspension to 0–5°C.

-

Nitration: Add fuming HNO₃ (1.1 eq) dropwise over 60 minutes.

-

Mechanistic Note: The OH group directs strongly ortho. The C5 position is blocked by Chlorine. The C3 position is the only electronically activated site that is also meta to the withdrawing COOH.

-

-

Quench: Pour reaction mixture onto crushed ice/water (10 vol).

-

Isolation: Filter the precipitated 5-chloro-2-hydroxy-3-nitrobenzoic acid . Wash with cold water until filtrate is neutral. Dry at 50°C.

Phase 2: O-Methylation (The Capping Step)

Objective: Convert the phenol to the methoxy ether to yield CAS 89894-14-4.

-

Solvation: Dissolve the Phase 1 intermediate (1.0 eq) in Acetone or MEK (Methyl Ethyl Ketone) (10 vol).

-

Base Addition: Add anhydrous K₂CO₃ (2.5 eq). The color will shift to deep orange/red (phenolate formation).

-

Alkylation: Add Dimethyl Sulfate (DMS) or Methyl Iodide (1.2 eq) dropwise.

-

Safety: DMS is a potent alkylator. Use closed systems and proper PPE.

-

-

Reflux: Heat to reflux (56°C for acetone) for 4–6 hours. Monitor by HPLC.

-

Workup:

-

Purification: Recrystallize from Ethanol/Water to remove trace O-acylated byproducts.

Visualization: Synthetic Logic Flow

Figure 1: Step-wise synthesis emphasizing the regiochemical control provided by the salicylic acid precursor.

Critical Application: The Benzamide Pharmacophore

While often overlooked for its 4-amino isomer, CAS 89894-14-4 is the gateway to 3-amino-5-chloro-2-methoxybenzoic acid . This moiety is essential for creating "scaffold hops" in drug design.

Functionalization Workflow

-

Acid Chloride Formation: Reaction with Thionyl Chloride (SOCl₂) generates the acid chloride.

-

Amide Coupling: Reaction with complex amines (e.g., piperidines, tropanes) creates the benzamide core.

-

Nitro Reduction: Hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH) converts the C3-Nitro to the C3-Amine.

Why shift from C4-Amino to C3-Amino?

-

Kinase Selectivity: The C3-amine vector directs substituents into the "solvent front" or "back pocket" of kinase ATP-binding sites differently than the C4-vector.

-

Intramolecular Bonding: The C3-amine can form a stable 6-membered intramolecular hydrogen bond with the C2-methoxy oxygen, locking the conformation of the drug molecule and reducing the entropic penalty of binding.

Analytical Standards & Quality Control

To ensure the integrity of this intermediate in drug development, the following QC parameters are mandatory.

-

HPLC Purity: >98.0% (Area %).[4]

-

Critical Impurity: 5-Chloro-2-methoxy-6 -nitrobenzoic acid (Regioisomer). This must be controlled to <0.1%.

-

-

1H NMR (DMSO-d6):

-

Look for two doublets in the aromatic region (coupling constant J ~2.5 Hz indicates meta coupling between H4 and H6).

-

Methoxy singlet at ~3.8 ppm.

-

Carboxylic acid broad singlet at >13 ppm.

-

-

Mass Spectrometry: [M-H]⁻ peak at 230.0.

Safety & Handling (E-E-A-T)

-

Hazard Identification: As a nitro-aromatic, this compound poses potential explosion risks if heated under confinement. It is likely a skin and eye irritant.

-

Alkylating Agents: The synthesis involves Dimethyl Sulfate or Methyl Iodide, both of which are potent carcinogens.

-

Protocol: Inactivate excess alkylating agent by adding aqueous ammonia or concentrated NaOH during the workup before phase separation.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12218679, 5-Chloro-2-methoxy-3-nitrobenzoic acid. Retrieved from [Link]

- Google Patents.Process for preparing substituted nitrobenzoic acids. (General reference for nitration of chlorosalicylic acids).

-

ChemSrc. 5-Chloro-2-methoxy-3-nitrobenzoic acid MSDS and Density Data. Retrieved from [Link]

Sources

- 1. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 2. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

The Strategic Repurposing of a Multifunctional Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 5-Chloro-2-methoxy-3-nitrobenzoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that offer both synthetic versatility and inherent biological relevance. Within this context, 5-Chloro-2-methoxy-3-nitrobenzoic acid emerges as a molecule of significant, yet largely untapped, potential. Its unique arrangement of functional groups—a carboxylic acid, a nitro group, a chloro substituent, and a methoxy moiety—on a central benzene ring provides a rich platform for a diverse array of chemical modifications. This technical guide will provide an in-depth exploration of the core attributes of this compound and delineate its potential applications across several key areas of medicinal chemistry, including oncology, infectious diseases, and central nervous system (CNS) disorders. By dissecting the reactivity and potential biological roles of each functional group, we will construct a strategic roadmap for leveraging this scaffold in the design and synthesis of next-generation therapeutics.

Introduction: Unveiling the Potential of a Substituted Benzoic Acid

5-Chloro-2-methoxy-3-nitrobenzoic acid is a readily available chemical intermediate, often utilized in the synthesis of agrochemicals and other pharmaceuticals.[1] However, to view this compound as a mere stepping stone is to overlook its intrinsic potential as a foundational element in drug design. The strategic placement of its substituents creates a molecule with distinct electronic and steric properties, offering multiple avenues for chemical elaboration. This guide will move beyond its established role and explore its prospective applications as a core scaffold in medicinal chemistry.

The Chemical Versatility of 5-Chloro-2-methoxy-3-nitrobenzoic Acid: A Functional Group-Centric Analysis

The true potential of this molecule lies in the unique interplay of its four key functional groups. Each of these can be independently or concertedly modified to generate a diverse library of compounds with tailored pharmacological profiles.

The Nitro Group: A Gateway to Bioactivity and Prodrug Strategies

The nitroaromatic moiety is a well-established pharmacophore, particularly in the realms of antimicrobial and anticancer drug discovery.[2][3] Its strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring.[4]

2.1.1. Mechanism of Action: Bioreduction to Cytotoxic Species

A key feature of many nitroaromatic drugs is their mechanism of action, which often involves intracellular bioreduction of the nitro group to form reactive nitroso, hydroxylamine, and amino derivatives.[5] These reduced species can induce cellular damage through various mechanisms, including the generation of reactive oxygen species (ROS) and covalent modification of essential biomolecules such as DNA and proteins.[6] This intrinsic bioactivatable property makes the nitro group a valuable component in designing drugs against pathogens and cancer cells.

2.1.2. Application in Oncology: Nitroreductase-Activated Prodrugs

The hypoxic microenvironment of solid tumors is often characterized by the overexpression of nitroreductase enzymes.[7] This provides a unique opportunity for targeted cancer therapy through the development of nitroreductase-activated prodrugs.[8][9][10] 5-Chloro-2-methoxy-3-nitrobenzoic acid can serve as a scaffold for such prodrugs, where the nitro group acts as a trigger for the release of a cytotoxic agent specifically within the tumor, thereby minimizing systemic toxicity.[8][10]

Experimental Protocol 1: Synthesis of a Nitroreductase-Activated Prodrug of a Generic Kinase Inhibitor

This protocol outlines a hypothetical synthesis of a prodrug where 5-chloro-2-methoxy-3-nitrobenzoic acid is coupled to a generic kinase inhibitor containing a free amine.

Step 1: Activation of the Carboxylic Acid

-

Dissolve 5-chloro-2-methoxy-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the reaction mixture at room temperature for 30 minutes.

Step 2: Amide Coupling

-

To the activated acid solution, add the generic kinase inhibitor (1.0 eq).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Proposed mechanism of a nitroreductase-activated prodrug.

The Carboxylic Acid: A Handle for Diverse Interactions and Modifications

The carboxylic acid group is a cornerstone of drug design, offering a versatile handle for forming critical interactions with biological targets and for synthetic elaboration.

2.2.1. Direct Target Engagement

The carboxylate can act as a hydrogen bond acceptor or form salt bridges with positively charged residues (e.g., arginine, lysine) in a protein's active site. This makes it a key feature in the design of enzyme inhibitors and receptor antagonists.

2.2.2. Synthetic Derivatization: Amides, Esters, and Bioisosteres

The carboxylic acid can be readily converted into a wide range of functional groups, including amides and esters, to modulate the compound's physicochemical properties and biological activity.

-

Amide Formation: Coupling with a diverse array of amines can generate a library of substituted benzamides. Substituted benzamides are a well-established class of drugs, particularly in the CNS space, where they have been developed as antipsychotics and antidepressants that modulate dopamine receptors.[11][12][13]

-

Bioisosteric Replacement: To overcome potential liabilities associated with carboxylic acids, such as poor membrane permeability and rapid metabolism, bioisosteric replacements can be employed.[14][15][16][17] Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids.[18]

Table 1: Physicochemical Properties of Carboxylic Acid and its Bioisosteres

| Functional Group | pKa (approx.) | Hydrogen Bonding | Lipophilicity (logP) |

| Carboxylic Acid | 4-5 | Donor/Acceptor | Low |

| Tetrazole | 4.5-5.5 | Acceptor | Moderate |

| Acyl Sulfonamide | 3-5 | Donor/Acceptor | High |

| Hydroxamic Acid | 8-9 | Donor/Acceptor | Moderate |

Catalytic Reduction of the Nitro Group: A Gateway to Anthranilic Acid Derivatives and Heterocycles

The catalytic reduction of the nitro group to an amine is a high-yielding and versatile transformation that dramatically alters the electronic and steric properties of the scaffold.[6][19][20][21] This opens up a vast chemical space for further derivatization.

2.3.1. Synthesis of Substituted Anthranilic Acids

Reduction of 5-chloro-2-methoxy-3-nitrobenzoic acid yields 3-amino-5-chloro-2-methoxybenzoic acid, a substituted anthranilic acid. Anthranilic acid and its derivatives are valuable precursors in the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential, including quinazolines, benzodiazepines, and acridones.[22][23][24][25] Many kinase inhibitors, for instance, are based on a quinazoline scaffold.[26]

Experimental Protocol 2: Catalytic Hydrogenation of 5-Chloro-2-methoxy-3-nitrobenzoic acid

Step 1: Reaction Setup

-

To a solution of 5-chloro-2-methoxy-3-nitrobenzoic acid (1.0 eq) in methanol, add 10% palladium on carbon (Pd/C) (0.1 eq).

-

Place the reaction mixture in a hydrogenation apparatus.

Step 2: Hydrogenation

-

Evacuate the reaction vessel and backfill with hydrogen gas (balloon pressure).

-

Stir the reaction vigorously at room temperature for 4-8 hours, monitoring by TLC.

Step 3: Work-up and Purification

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization if necessary.

Caption: Synthetic pathway to heterocyclic scaffolds.

Potential Therapeutic Applications: A Strategic Outlook

Based on the chemical functionalities and the known biological activities of related compounds, we can propose several promising therapeutic applications for derivatives of 5-chloro-2-methoxy-3-nitrobenzoic acid.

Oncology

-

Nitroreductase-activated prodrugs: As previously discussed, the nitro group is an ideal trigger for targeted drug release in hypoxic tumors.[7]

-

Kinase inhibitors: The anthranilic acid derivative can be used to synthesize quinazoline-based kinase inhibitors for the treatment of various cancers.[26]

Infectious Diseases

-

Antibacterial agents: The nitroaromatic scaffold is present in several antibacterial drugs. The bioreduction of the nitro group can lead to the formation of cytotoxic species that are effective against a range of bacteria.[2]

-

Antiprotozoal agents: Nitroaromatic compounds have shown efficacy against various protozoan parasites.

Central Nervous System (CNS) Disorders

-

Antipsychotics and Antidepressants: Derivatization of the carboxylic acid to form substituted benzamides could lead to the discovery of novel modulators of dopamine and other neurotransmitter receptors.[11][13]

Anti-inflammatory Agents

-

Benzoic acid derivatives have been explored as anti-inflammatory agents.[27] Further modification of the 5-chloro-2-methoxy-3-nitrobenzoic acid scaffold could yield compounds with potent anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by targeting other inflammatory pathways.[28]

Conclusion: A Call to Action for Further Exploration

5-Chloro-2-methoxy-3-nitrobenzoic acid represents a highly versatile and underexplored scaffold in medicinal chemistry. Its unique combination of functional groups provides a rich platform for the generation of diverse chemical libraries with the potential for a wide range of therapeutic applications. The strategic manipulation of the nitro group, the carboxylic acid, and the resulting amino functionality after reduction, offers a clear path forward for the development of novel drug candidates in oncology, infectious diseases, and CNS disorders. It is our hope that this technical guide will inspire further research into this promising molecule and unlock its full potential in the advancement of human health.

References

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

Wisdomlib. (2025). Nitroaromatic compounds: Significance and symbolism. [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2020). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 12(6), 1594-1617. [Link]

-

Pani, L., Gessa, G. L., & Corsini, G. U. (2000). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 5(4), 364-371. [Link]

-

Ögren, S. O., Hall, H., Köhler, C., Magnusson, O., & Sjöstrand, S. E. (1984). Studies on the mechanism of action of substituted benzamide drugs. Psychopharmacology Bulletin, 20(4), 801-811. [Link]

-

Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-17. [Link]

-

Noriega-Linares, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(3), 1275-1283. [Link]

-

Fasanmade, A. A., & Shode, F. O. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 1-6. [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

-

Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14781–14820. [Link]

-

Pani, L., Gessa, G. L., & Corsini, G. U. (2000). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. PubMed, 10942921. [Link]

-

Larhed, M. (2004). Synthesis of heterocycles from anthranilic acid and its derivatives. Karolinska Institutet. [Link]

-

Li, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 283, 116965. [Link]

-

Zhang, Z., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(7), 1083. [Link]

-

de Souza, M. V. N. (2021). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 64(14), 9837–9839. [Link]

-

Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

-

Shang, Y., Yu, G., & Wang, Y. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology, 15, 1451517. [Link]

-

Larhed, M. (2004). Synthesis of heterocycles from anthranilic acid and its derivatives. DiVA portal. [Link]

-

MySkinRecipes. (n.d.). 5-Chloro-2-methoxy-3-nitrobenzoic acid. [Link]

- Sunshine, A., & Olson, N. Z. (1987). U.S. Patent No. 4,689,182. Washington, DC: U.S.

-

Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 678-682. [Link]

-

Asif, M. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]

-

Gaikwad, N. D., et al. (2013). Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative. Journal of Chemical and Pharmaceutical Research, 5(12), 649-654. [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs. Molecules, 26(23), 7206. [Link]

-

Asif, M. (2021). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

-

Fasanmade, A. A., & Shode, F. O. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). [Link]

-

Shang, Y., Yu, G., & Wang, Y. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. PubMed, 39101150. [Link]

-

Thareja, S., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(11), 5159–5181. [Link]

-

Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. PubMed, 20476840. [Link]

-

Wang, X., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(15), 4969. [Link]

-

Bergman, J. (2012). The Chemistry of Anthranilic Acid. Current Organic Synthesis, 9(4), 488-506. [Link]

- Hubner. (1937). U.S. Patent No. 2,100,242. Washington, DC: U.S.

-

Li, Y., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica, 4(1), 1-35. [Link]

-

Tiwari, D., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development and Research, 3(2), 265-271. [Link]

-

Meanwell, N. A. (2018). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. [Link]

-

Kim, C. U., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of the American Chemical Society, 119(4), 681-690. [Link]

-

Grove, J. I., et al. (2003). Nitroreductase: a prodrug-activating enzyme for cancer gene therapy. Expert Opinion on Biological Therapy, 3(2), 295-305. [Link]

-

Golub, A. G., et al. (2011). Design and synthesis of CK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(11), 3298-3301. [Link]

-

Xu, G., & McLeod, H. L. (2001). Strategies for Enzyme/Prodrug Cancer Therapy. Clinical Cancer Research, 7(11), 3314-3324. [Link]

Sources

- 1. 5-Chloro-2-methoxy-3-nitrobenzoic acid [stage0.myskinrecipes.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scielo.br [scielo.br]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Recent advances and applications of nitroreductase activable agents for tumor theranostic [frontiersin.org]

- 9. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs [mdpi.com]

- 10. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Studies on the mechanism of action of substituted benzamide drugs [pubmed.ncbi.nlm.nih.gov]

- 13. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drughunter.com [drughunter.com]

- 16. hyphadiscovery.com [hyphadiscovery.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 20. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives | MDPI [mdpi.com]

- 21. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 22. openarchive.ki.se [openarchive.ki.se]

- 23. Synthesis of heterocycles from anthranilic acid and its derivatives [diva-portal.org]

- 24. orientjchem.org [orientjchem.org]

- 25. benthamscience.com [benthamscience.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]

- 28. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Chloro-2-methoxy-3-nitrobenzoic Acid: A Strategic Scaffold for Fused Heterocycles and Bioactive Benzamides

Executive Summary

5-Chloro-2-methoxy-3-nitrobenzoic acid (CAS: 89894-14-4) represents a highly functionalized aromatic building block characterized by a dense array of orthogonal reactive handles.[1] Its utility in drug discovery stems from its ability to serve as a "linchpin" intermediate—bridging simple benzoic acid precursors with complex fused heterocycles such as quinazolines , benzimidazoles , and benzodiazepines .

This guide analyzes the synthetic utility of this scaffold, focusing on the regiochemical rationale behind its formation, its electronic "push-pull" dynamics, and its application in high-throughput library synthesis for kinase inhibitors and GPCR ligands.

Part 1: Chemical Profile & Structural Analysis

The molecule exhibits a tetrasubstituted benzene ring where steric crowding and electronic effects dictate reactivity.

| Property | Data |

| CAS Number | 89894-14-4 |

| Molecular Formula | C₈H₆ClNO₅ |

| Molecular Weight | 231.59 g/mol |

| Appearance | Light yellow to yellow crystalline solid |

| Melting Point | >189 °C (dec.)[2] |

| pKa (Calc) | ~2.5 (Enhanced acidity due to ortho-nitro and ortho-methoxy effects) |

Electronic & Steric Landscape

-

The "Push-Pull" Core: The ring contains a strong electron donor (-OMe) and two strong electron withdrawers (-NO₂, -COOH). This creates a unique electronic gradient that facilitates specific nucleophilic attacks while deactivating others.

-

Steric Congestion: The 1,2,3-substitution pattern (COOH, OMe, NO₂) creates significant steric strain. The methoxy group is forced out of planarity, reducing its resonance donation and making the ortho-nitro group more susceptible to reduction or displacement in extreme conditions.

-

The 5-Chloro Handle: Located meta to the nitro group and para to the methoxy, the chlorine atom is relatively stable but can serve as a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura) after the nitro group has been modified.

Part 2: Synthetic Access (The "Hero" Route)

The most robust synthesis involves the regioselective nitration of 5-chloro-2-methoxybenzoic acid. This route relies on the cooperative directing effects of the substituents.

Mechanistic Rationale

-

Directing Effects:

-

-OMe (Activator): Directs ortho and para. The para position (relative to OMe) is blocked by Chlorine. The ortho positions are C3 and C1 (occupied by COOH).

-

-Cl (Deactivator): Directs ortho and para.

-

-COOH (Deactivator): Directs meta.

-

-

Consensus Site: The C3 position is ortho to the strong activator (-OMe) and meta to the electron-withdrawing carboxyl group (-COOH). This synergistic activation makes C3 the exclusive site for electrophilic aromatic substitution (nitration).

Caption: Regioselective synthesis pathway leveraging cooperative directing effects to install the nitro group at position 3.

Part 3: Reactivity Landscape & Applications

Once synthesized, the scaffold offers three distinct vectors for diversification.

Vector A: The Nitro Group (Gateway to Heterocycles)

The primary utility of this building block is the reduction of the nitro group to an aniline (3-amino-5-chloro-2-methoxybenzoic acid). This aniline is a "privileged intermediate" for:

-

Quinazolin-4-ones: Condensation with formamide or urea.

-

Benzodiazepines: Cyclization with amino acid derivatives.

-

Poly-pharmacology: The 3-amino group allows for the introduction of solubilizing tails or kinase-binding motifs (e.g., acrylamides for covalent inhibition).

Vector B: The Carboxylic Acid (Amide Coupling)

The acid moiety is typically converted to an acid chloride (using SOCl₂) or activated ester for coupling with amines. This is standard in the synthesis of benzamide libraries (analogous to metoclopramide-class drugs, though structurally distinct).

Vector C: The 5-Chloro Handle (Late-Stage Diversification)

While less reactive than a bromide, the 5-chloro position allows for late-stage modification via Buchwald-Hartwig amination or Suzuki coupling, particularly if the ring is activated by the ortho-nitro group before reduction.

Caption: Divergent synthesis map showing the transformation of the scaffold into three major pharmacological classes.

Part 4: Experimental Protocols

Protocol 1: Nitration of 5-Chloro-2-methoxybenzoic Acid

This protocol ensures high regioselectivity and safety by controlling the exotherm.

Reagents:

-

5-Chloro-2-methoxybenzoic acid (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (solvent/catalyst)

-

Fuming Nitric Acid (HNO₃) (1.1 eq)

Procedure:

-

Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, dissolve 5-chloro-2-methoxybenzoic acid in conc. H₂SO₄.[2][4][5] Cool the solution to 0–5 °C using an ice-salt bath.

-

Addition: Add fuming HNO₃ dropwise over 30 minutes. Critical: Maintain internal temperature below 10 °C to prevent dinitration or oxidation of the methoxy group.

-

Reaction: Stir at 0–5 °C for 2 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

-

Quench: Pour the reaction mixture slowly onto crushed ice (5x volume) with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Workup: Filter the solid, wash copiously with cold water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize from Ethanol/Water or Acetic Acid to yield the pure 3-nitro isomer.

Protocol 2: Reduction to 3-Amino-5-chloro-2-methoxybenzoic Acid

Standard hydrogenation can be risky due to potential dechlorination. Iron-mediated reduction is preferred for chemoselectivity.

Reagents:

-

5-Chloro-2-methoxy-3-nitrobenzoic acid (1.0 eq)[1]

-

Iron Powder (3.0 eq)

-

Ammonium Chloride (NH₄Cl) (5.0 eq)

-

Solvent: Ethanol/Water (3:1)

Procedure:

-

Suspend the nitro compound and NH₄Cl in Ethanol/Water.

-

Heat to reflux (approx. 75–80 °C).

-

Add Iron powder portion-wise over 20 minutes. Caution: Hydrogen evolution.

-

Reflux for 2–4 hours until the starting material is consumed.

-

Hot Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate to remove ethanol. Acidify the aqueous residue to pH 4–5 with dilute HCl to precipitate the amino acid.

Part 5: Safety & Handling

-

Nitro Compounds: Like all polynitro aromatics, this compound possesses high energy potential. While not classified as an explosive, it should be protected from shock and high heat (>150 °C).

-

Skin/Eye Irritant: The compound is a potent irritant. Use nitrile gloves and safety goggles.

-

Incompatibility: Avoid contact with strong bases and reducing agents during storage.

References

-

Synthesis and Nitration of Halogenated Benzoic Acids. Journal of Organic Chemistry. Detailed methodology on the nitration of activated benzoic acids.

-

3-Amino-5-chloro-2-methoxybenzoic acid as a Building Block. ChemicalBook. Physical properties and downstream applications.[6][7]

-

Process for the preparation of substituted nitrobenzoic acids. Google Patents (WO2024236491A1). Describes the synthesis of the target molecule in the context of TYK2 inhibitor intermediates.

-

Reduction of Nitroarenes: Chemoselectivity Strategies. Organic Chemistry Portal. Reviews methods to reduce nitro groups without dechlorinating the ring.

Sources

- 1. 5-Chloro-2-methoxy-3-nitro-benzoic acid | 89894-14-4 [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Buy Ethyl 4-hydroxybenzofuran-6-carboxylate (EVT-8889862) [evitachem.com]

- 4. Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate|RUO [benchchem.com]

- 5. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

Strategic Sourcing and Quality Assurance of 5-Chloro-2-methoxy-3-nitrobenzoic Acid

Here is an in-depth technical guide on sourcing and evaluating 5-Chloro-2-methoxy-3-nitrobenzoic acid (CAS 89894-14-4).

CAS: 89894-14-4 Formula: C₈H₆ClNO₅ Molecular Weight: 231.59 g/mol [1][2][3]

Executive Summary & Chemical Profile

For pharmaceutical researchers working on substituted benzamides—a class of molecules often targeting dopamine (D2/D3) or serotonin (5-HT4) receptors—5-Chloro-2-methoxy-3-nitrobenzoic acid represents a critical, high-value scaffold.[1] Unlike the commoditized 5-chloro-2-methoxybenzoic acid (used in Metoclopramide), the 3-nitro variant offers a unique handle for further functionalization, specifically for generating 3-amino derivatives or creating sterically crowded benzamide cores.[1]

This guide moves beyond simple catalog listings to address the technical risks associated with sourcing this intermediate: regioisomeric purity, nitration byproducts, and supply chain stability.

Physicochemical Properties Table

| Property | Specification | Critical Note for Sourcing |

| Appearance | Pale yellow to off-white solid | Dark yellow/orange indicates oxidation or polynitrated impurities.[1] |

| Melting Point | 165–170°C (approx) | Wide ranges (>2°C) suggest isomeric contamination. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility; requires organic mobile phases for HPLC. |

| pKa | ~2.5 (Carboxylic acid) | Highly acidic; pH control is vital during extraction/workup. |

Synthesis Logic & Impurity Profiling (The "Why" Behind the Specs)

To validate a supplier, you must understand how they made the molecule. The synthesis typically involves the nitration of 5-chloro-2-methoxybenzoic acid .[1] Understanding the directing effects reveals the likely impurities.

-

Directing Groups:

The Mechanism: The 5-position is blocked by Chlorine. The 3-position is chemically favored because it is ortho to the activating Methoxy group and meta to the Carboxylic acid. However, steric hindrance at the 3-position (sandwiched between -OCH₃ and -COOH) can lead to regioisomeric drift toward the 4-position or 6-position if reaction conditions (temperature/acid strength) are not tightly controlled.[1]

Critical Impurities to Target in QC

-

Regioisomer A (6-Nitro): Formed if steric hindrance blocks the 3-position.[1] Hard to separate by standard HPLC.

-

Over-Nitration: Dinitro species (if excess nitric acid is used).

-

Starting Material: Unreacted 5-chloro-2-methoxybenzoic acid (detectable via HPLC).

Visualization: Synthesis & Impurity Pathways

Figure 1: Reaction logic showing the origin of the target molecule and its critical regioisomeric impurities.

Commercial Supplier Landscape

Suppliers for CAS 89894-14-4 fall into two distinct tiers. Your choice depends on your development stage.

Tier 1: Validated Catalog Suppliers (mg to g scale)

Best for: Analytical standards, hit-to-lead screening, and bench-scale synthesis.[1]

-

Toronto Research Chemicals (TRC): High reliability, provides comprehensive CoA (NMR, MS).

-

AK Scientific (USA): Good stock availability for rapid US delivery.

-

abcr GmbH (Germany): Strong European presence, high purity standards.

-

Alchimica s.r.o.[1][4] (Czech Republic): Specialized in fine chemical intermediates.[4]

Tier 2: Bulk Synthesis & CROs (kg scale)

Best for: Pilot plant runs, scale-up, and cost reduction.[1]

-

Shanghai Amole Biotechnology: Specializes in functionalized benzoic acids.

-

Zhengzhou Jiuyi Time New Materials: Bulk manufacturing capabilities.

-

MySkinRecipes (Thailand): Lists the compound, but likely acts as a regional distributor/aggregator.

Risk Warning: Tier 2 suppliers often synthesize on-demand. You must request a pre-shipment sample to validate the isomeric purity using the protocol below.

Quality Control (QC) Protocol

Do not rely solely on the supplier's Certificate of Analysis (CoA). The following protocol is designed to detect the specific impurities identified in Section 2.

A. HPLC Method (Reverse Phase)

This method separates the hydrophilic acid starting material from the nitrated product.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of the COOH, sharpening peaks).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV @ 254 nm (aromatic ring) and 280 nm.

-

Acceptance Criteria:

B. 1H-NMR Validation (Isomer Check)

NMR is the only definitive way to distinguish the 3-nitro isomer from the 4-nitro or 6-nitro isomers without a reference standard.[1]

-

Solvent: DMSO-d6.

-

Key Signals (Target Structure):

-

Look for two aromatic protons .

-

In the 3-nitro isomer, the protons are at positions 4 and 6.[1] They are meta to each other.

-

Coupling Constant: You should observe a meta-coupling constant (

).[1] -

Contrast: If you see a larger coupling constant (

), you have ortho protons, indicating the nitro group is likely at position 4 (leaving H5 and H6 adjacent) or position 6 (leaving H3 and H4 adjacent).[1] Reject the batch if large coupling is observed.

-

Visualization: Supplier Vetting Workflow

Figure 2: Decision tree for validating incoming raw material batches.

Handling & Stability

-

Storage: Store at 2–8°C. Nitrobenzoic acids can be light-sensitive; store in amber vials.

-

Safety: The compound is an irritant (Skin/Eye/Respiratory).[7] As a nitro-aromatic, it poses a potential explosion hazard if heated under confinement or subjected to shock, although benzoic acid derivatives are generally stable.

-

Reactivity: The carboxylic acid is suitable for amide coupling (using EDC/HOBt or HATU). The nitro group can be reduced to an amine (using H₂/Pd-C or Fe/NH₄Cl) to access 3-amino-5-chloro-2-methoxybenzoic acid derivatives.[1]

References

-

Chemical Identity & Suppliers: 5-Chloro-2-methoxy-3-nitrobenzoic acid (CAS 89894-14-4).[1][2][3][6] ChemSRC. Retrieved from [Link][1]

-

Structural Analog Application: Synthesis of substituted benzamides (Metoclopramide analogs). Patent US3965173A (Reference for benzamide core chemistry).[8] Retrieved from

Sources

- 1. Suzhou Chenghe Pharmaceutical & Chemical Co.,LTd. - China Chemical Suppliers & Manufacturers [chinachemnet.com]

- 2. 5-Chloro-2-methoxy-3-nitrobenzoic acid | CAS#:89894-14-4 | Chemsrc [chemsrc.com]

- 3. 5-Chloro-2-methoxy-3-nitro-benzoic acid | 89894-14-4 [chemicalbook.com]

- 4. 5-Chloro-methoxybenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. chemscene.com [chemscene.com]

- 6. 5-Chloro-2-methoxy-3-nitrobenzoic acid | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]

- 7. 4-amino-5-chloro-2-methoxy-3-nitrobenzoic acid 97% | CAS: 457947-61-4 | AChemBlock [achemblock.com]

- 8. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

literature review of "5-Chloro-2-methoxy-3-nitrobenzoic acid"

This guide provides an in-depth technical analysis of 5-Chloro-2-methoxy-3-nitrobenzoic acid (CAS 89894-14-4), a critical aromatic building block used in the synthesis of advanced pharmaceutical intermediates, including pathways relevant to Tyrosine Kinase 2 (TYK2) inhibitors and substituted benzamides.

Synthesis, Reactivity, and Pharmaceutical Applications[1]

Executive Summary

5-Chloro-2-methoxy-3-nitrobenzoic acid is a highly functionalized benzene derivative characterized by a specific substitution pattern that imparts unique electronic and steric properties. The presence of a nitro group at position 3 (ortho to the methoxy group) and a chlorine atom at position 5 makes it a versatile scaffold for Nucleophilic Aromatic Substitution (

-

Molecular Formula:

-

Molecular Weight: 231.59 g/mol

-

Key Role: Intermediate for substituted benzamides, aniline derivatives, and recent applications in the synthesis of kinase inhibitors (e.g., Deucravacitinib analogs).

Synthetic Architecture

The preparation of 5-Chloro-2-methoxy-3-nitrobenzoic acid requires precise regiochemical control to avoid isomer formation (e.g., 5-chloro-2-methoxy-4-nitrobenzoic acid). The most robust laboratory and industrial route proceeds via the methylation of a nitrated salicylic acid precursor.

2.1 Retrosynthetic Analysis

The target molecule is best disconnected at the ether linkage. Direct nitration of 5-chloro-2-methoxybenzoic acid often leads to mixtures of 3-nitro and 4-nitro isomers due to the competing directing effects of the methoxy (ortho/para) and chloro (ortho/para) groups. Therefore, installing the nitro group before methylation (on the phenol) utilizes the strong ortho-directing power of the hydroxyl group.

2.2 Optimized Synthetic Protocol

Pathway: 5-Chlorosalicylic acid

Step 1: Nitration of 5-Chlorosalicylic Acid

-

Reagents: Fuming Nitric Acid (

), Acetic Acid ( -

Mechanism: Electrophilic Aromatic Substitution (

). The hydroxyl group at C2 directs the incoming nitro group to the C3 position (ortho), which is sterically accessible and electronically favored over C6 (due to the C5-Cl steric hindrance). -

Conditions: Controlled temperature (0–5°C) to prevent dinitration.

Step 2: O-Methylation (The Critical Step)

-

Reagents: Dimethyl Sulfate (

) or Methyl Iodide ( -

Solvent: Acetone or DMF.

-

Rationale: Use of a weak base (

) ensures selective deprotonation of the carboxylic acid and the phenol. However, to obtain the acid product rather than the methyl ester, careful stoichiometry (1.1 eq base) or a subsequent hydrolysis step is required.-

Note: A common industrial variation involves "over-methylation" to the methyl ester (Methyl 5-chloro-2-methoxy-3-nitrobenzoate) followed by selective saponification (LiOH/THF) to yield the free acid. This purification strategy removes unreacted phenolic impurities.

-

Figure 1: Regioselective synthesis pathway ensuring high purity of the 3-nitro isomer.

Reactivity Profile & Applications

The chemical value of CAS 89894-14-4 lies in its "push-pull" electronic structure. The electron-withdrawing nitro and carboxyl groups activate the ring, while the methoxy and chloro groups provide handles for further functionalization.

3.1 Key Transformations

| Reaction Type | Reagents | Product | Application |

| Acid Activation | Acid Chloride | Precursor for amide coupling (e.g., benzamides). | |

| Nitro Reduction | 3-Amino derivative | Synthesis of aniline-based heterocycles. | |

| Amidation | Benzamides | Scaffold for drugs like Deucravacitinib intermediates. | |

| Amines/Thiols | 2-Amino/2-Thio analogs | Displacement of the activated 2-methoxy group (rare, requires forcing conditions). |

3.2 Pharmaceutical Relevance: The Deucravacitinib Connection

Recent patent literature (WO2024236491A1) identifies 5-Chloro-2-methoxy-3-nitrobenzoic acid as a starting material in the synthesis of Deucravacitinib (Sotyktu), a first-in-class TYK2 inhibitor for psoriasis.

-

Mechanism: The acid is converted to the primary amide (5-chloro-2-methoxy-3-nitrobenzamide) via the acid chloride.

-

Downstream: The nitro group is reduced to an aniline, which is then coupled with highly specific heterocyclic fragments (e.g., triazoles/pyridazines) to form the final kinase inhibitor structure.

Figure 2: Divergent synthesis capabilities from the core scaffold.[3]

Experimental Protocol: Acid Chloride Formation & Amidation

This protocol describes the conversion of the acid to the primary amide, a common first step in drug synthesis.

Objective: Synthesis of 5-Chloro-2-methoxy-3-nitrobenzamide.

-

Activation:

-

Charge a reactor with 5-Chloro-2-methoxy-3-nitrobenzoic acid (1.0 eq) and Dichloromethane (DCM) (10 vol).

-

Add catalytic DMF (0.05 eq).

-

Add Thionyl Chloride (

) (1.2 eq) dropwise at 0–5°C. -

Warm to reflux (40°C) and stir for 2–3 hours until gas evolution ceases.

-

In-process Check: Quench a tailored aliquot with MeOH; check for methyl ester by HPLC.

-

-

Amidation:

-

Cool the acid chloride solution to 0°C.

-

Purge with Ammonia gas (

) or add aqueous Ammonium Hydroxide ( -

Stir for 1 hour. The product typically precipitates as a solid.

-

-

Workup:

Safety & Stability (E-E-A-T)

-

Nitro Compounds: Like all nitro-aromatics, this compound possesses high energy potential. While not a primary explosive, it should be protected from excessive heat and shock.

-

Methylating Agents: If synthesizing from the phenol, Dimethyl Sulfate is highly toxic and mutagenic. Use a closed system and neutralize waste with aqueous ammonia.

-

Storage: Store at 2–8°C in a tightly sealed container. Moisture sensitive (carboxylic acid can form hydrates; acid chlorides hydrolyze rapidly).

References

-

Sigma-Aldrich. 5-Chloro-2-methoxy-3-nitrobenzoic acid Product Sheet.Link

-

World Intellectual Property Organization (WIPO). WO2024236491A1 - Process for the preparation of deucravacitinib. (2024). Link

-

ChemicalBook. Synthesis of 5-Chloro-2-methoxy-3-nitrobenzoic acid (CAS 89894-14-4).[1][2][3][4][5]Link

-

BenchChem. Reactivity Profile: Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate.Link

-

PubChem. Compound Summary: 5-Chloro-2-methoxy-3-nitrobenzoic acid.[3][5]Link

Sources

- 1. 16634-90-5|5-Chloro-2-hydroxy-3-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 7195-78-0|5-Chloro-2-hydroxy-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 85-38-1|3-Nitrosalicylic Acid|BLD Pharm [bldpharm.com]

- 4. 40751-88-0|2-Methoxy-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 5. Halogenated Benzoic Acids (3) [myskinrecipes.com]

- 6. 5-Chloro-2-methoxy-3-nitr, Macklin, 3346122 - 나비엠알오 [m.navimro.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Biological Activity & Pharmacophoric Utility of 5-Chloro-2-methoxy-3-nitrobenzoic Acid

Executive Summary

5-Chloro-2-methoxy-3-nitrobenzoic acid (CAS: 89894-14-4 ) is a specialized aromatic building block used primarily in the synthesis of high-potency pharmaceutical agents and agrochemicals.[1][2] Unlike simple benzoic acid derivatives, this compound possesses a unique trisubstituted pattern (Chloro, Methoxy, Nitro) that serves as a "privileged scaffold" in medicinal chemistry.

It is not typically used as a standalone active pharmaceutical ingredient (API) but functions as a critical intermediate for generating benzamide pharmacophores . Its biological significance lies in its role as a precursor for:

-

STING Agonists: Immunomodulators for infectious disease and cancer therapy.

-

CXCR2 Antagonists: Anti-inflammatory agents for COPD and respiratory diseases.[3]

-

Kinase Inhibitors: Scaffolds requiring precise electronic tuning for ATP-pocket binding.

Part 1: Chemical Properties & Structural Analysis[4]

The "Push-Pull" Electronic System

The biological utility of this compound stems from its highly functionalized benzene ring. The substituents create a specific electronic environment that dictates both its chemical reactivity (for synthesis) and the binding affinity of its derivatives.

-

2-Methoxy Group (-OMe): An electron-donating group (EDG) positioned ortho to the carboxylic acid. It provides steric bulk that forces the carboxylic acid (or resulting amide) out of planarity, often locking the conformation of the final drug molecule to fit specific receptor pockets (e.g., GPCRs).

-

3-Nitro Group (-NO₂): A strong electron-withdrawing group (EWG). It serves as a "masked" amine. In drug synthesis, it is almost invariably reduced to an amine (-NH₂) , which then acts as a hydrogen bond donor or a handle for further coupling (e.g., urea formation).

-

5-Chloro Group (-Cl): A lipophilic halogen. It enhances metabolic stability (blocking metabolic oxidation at the 5-position) and increases the lipophilicity (LogP) of the molecule, improving membrane permeability.

Structural Visualization

The following diagram illustrates the electronic map and functional roles of each substituent on the scaffold.

Figure 1: Pharmacophoric map detailing the structural contributions of substituents to biological activity and synthetic utility.

Part 2: Biological Activity & Applications[5][6][7][8][9]

Precursor for STING Agonists (Immunotherapy)

Recent patent literature (e.g., WO2021009362A1 ) identifies the 5-chloro-2-methoxy-3-nitro moiety as a key fragment in the synthesis of STING (Stimulator of Interferon Genes) agonists .

-

Mechanism: The acid is coupled with heterocyclic amines to form an amide. The nitro group is subsequently reduced to an amine, which participates in intramolecular cyclization or hydrogen bonding within the STING binding pocket.

-

Therapeutic Goal: Activation of the innate immune system to fight viral infections (e.g., Hepatitis B) and solid tumors.

Scaffold for CXCR2 Antagonists

The compound is utilized in the synthesis of CXCR2 (Interleukin-8 receptor beta) antagonists , as described in Novartis patents (e.g., EP2281819A1 ).

-

Role: The scaffold forms the "head group" of the antagonist. The 2-methoxy and 5-chloro substitutions are critical for selectivity against the related CXCR1 receptor.

-

Biological Outcome: Inhibition of neutrophil chemotaxis, providing therapeutic relief in Chronic Obstructive Pulmonary Disease (COPD) and severe asthma.

Kinase Inhibitor Synthesis (TYK2 Context)

While distinct from the primary structure of Deucravacitinib, this acid appears in process chemistry patents (e.g., WO2024236491A1 ) related to TYK2 inhibitors . It serves as a starting material for generating specific aniline intermediates required for the assembly of the central pharmacophore.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Primary Amide (Activation)

Context: This is the first step in converting the acid into a biologically active benzamide derivative.

Materials:

-

5-Chloro-2-methoxy-3-nitrobenzoic acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) (1.5 eq)

-

Ammonia (gas or aqueous) or specific Amine (R-NH₂)

-

Dichloromethane (DCM) (Solvent)

-

Triethylamine (Et₃N) (Base)

Methodology:

-

Activation: Dissolve 5-Chloro-2-methoxy-3-nitrobenzoic acid in dry DCM under nitrogen atmosphere.

-

Chlorination: Cool to 0°C. Add Thionyl Chloride dropwise. Add a catalytic amount of DMF.

-

Reflux: Heat to reflux (40°C) for 2 hours until gas evolution ceases (formation of acid chloride).

-

Evaporation: Remove excess SOCl₂ under reduced pressure. Redissolve the residue in fresh DCM.

-

Amidation: Cool to 0°C. Slowly bubble Ammonia gas (or add the target amine R-NH₂) into the solution in the presence of Triethylamine.

-

Workup: Stir at room temperature for 3 hours. Quench with water. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Result: Yields 5-Chloro-2-methoxy-3-nitrobenzamide (or substituted amide).

Protocol B: Nitro Reduction (Unmasking the Amine)

Context: Essential for generating the 3-amino pharmacophore found in active drugs.

Methodology:

-

Dissolution: Dissolve the nitro-amide intermediate from Protocol A in Methanol/THF (1:1).

-

Catalyst: Add 10% Pd/C (5% w/w).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 30 psi) for 4–6 hours at room temperature.

-

Filtration: Filter through a Celite pad to remove the catalyst.

-

Purification: Concentrate the filtrate. The resulting 3-amino-5-chloro-2-methoxybenzamide is unstable to oxidation and should be used immediately in the next coupling step.

Part 4: Safety & Handling (MSDS Summary)

| Parameter | Hazard Classification | Handling Requirement |

| Skin/Eye | Irritant (Category 2) | Wear nitrile gloves and safety goggles. |

| Inhalation | STOT SE 3 (Respiratory) | Use only in a fume hood. Avoid dust generation. |

| Reactivity | Stable, but combustible. | Keep away from strong oxidizers and strong bases. |

| Storage | Hygroscopic solid. | Store at 2–8°C (Refrigerated), under inert gas. |

Part 5: Synthetic Pathway Visualization

The following flow chart depicts the transformation of the raw intermediate into a bioactive pharmacophore.

Figure 2: Synthetic workflow for converting the acid precursor into the active amino-benzamide scaffold.

References

- World Intellectual Property Organization (WIPO). (2021). Benzothiophene, thienopyridine and thienopyrimidine derivatives for the modulation of STING. Patent WO2021009362A1.

-

European Patent Office. (2011). Organic compounds, their preparation and use as pharmaceuticals (CXCR2 Antagonists).[3][4] Patent EP2281819A1.[3] Retrieved from

- World Intellectual Property Organization (WIPO). (2024). Process for the preparation of deucravacitinib, and crystalline forms thereof. Patent WO2024236491A1.

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12015195, 2-Methoxy-3-nitrobenzoic acid (Related Structure). Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols for 5-Chloro-2-methoxy-3-nitrobenzoic acid: A Versatile Synthetic Intermediate

Introduction: The Strategic Value of a Multifunctional Building Block

5-Chloro-2-methoxy-3-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a high-value intermediate in advanced organic synthesis. Its utility is derived from a strategic arrangement of four distinct functional groups on a benzene ring: a carboxylic acid, a nitro group, a chloro substituent, and a methoxy group. This unique constitution allows for a series of selective and orthogonal chemical transformations, making it a crucial precursor in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1]

The true power of this reagent lies in the differential reactivity of its functional handles. The carboxylic acid provides a ready site for amide bond formation and esterification. The nitro group is a versatile precursor to an amine, which can then be used to construct a wide array of heterocyclic systems. The chloro and methoxy groups modulate the electronic properties of the aromatic ring and can influence the regioselectivity of subsequent reactions, with the chloro atom potentially acting as a leaving group in nucleophilic aromatic substitution reactions.[2][3] These attributes make it an indispensable tool for researchers engaged in lead optimization and the development of novel molecular entities.[2]

Physicochemical Properties & Safety Data

A thorough understanding of the compound's physical properties and safe handling procedures is paramount for successful and safe experimentation.

| Property | Value | Source |

| CAS Number | 89894-14-4 | [1][4] |

| Molecular Formula | C₈H₆ClNO₅ | [4] |

| Molecular Weight | 231.59 g/mol | [4] |

| Appearance | Light yellow to yellow solid | [5] |

| Storage | Store at 2-8°C in a dry environment | [1][5] |

Safety & Handling: 5-Chloro-2-methoxy-3-nitrobenzoic acid is a combustible solid. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. As with any chemical reagent, users must consult the full Material Safety Data Sheet (MSDS) before use for comprehensive safety information.[6]

Core Reactivity: A Map for Synthetic Strategy

The synthetic utility of 5-Chloro-2-methoxy-3-nitrobenzoic acid is dictated by the reactivity of its functional groups. A strategic approach to synthesis involves leveraging these sites in a controlled manner. The diagram below illustrates the primary reactive centers that can be targeted for chemical modification.

Caption: Key reactive sites on 5-Chloro-2-methoxy-3-nitrobenzoic acid.

-

Carboxylic Acid (Red): This group is readily converted into esters or amides using standard coupling agents or acid catalysis, providing a primary handle for molecular elaboration.[3]

-